3-Azabicyclo[3.1.1]heptane
Overview
Description
3-Azabicyclo[3.1.1]heptane derivatives are a class of nitrogen-containing heterocycles that have garnered significant interest in the field of medicinal chemistry due to their presence in biologically active compounds. These structures are considered advanced building blocks for drug discovery, as they can be transformed into various bi- and tricyclic analogues of piperidine, morpholine, piperazine, and GABA, among others .
Synthesis Analysis
The synthesis of 3-azabicyclo[3.1.1]heptane derivatives has been achieved through various innovative methods. A rapid two-step synthesis using common chemicals such as benzaldehyde, allylamine, and cinnamic acid has been developed, utilizing intramolecular [2+2]-photochemical cyclization . Another approach involves a one-step synthesis via [2+2]-photochemical intermolecular cycloaddition of N-benzylmaleimide to alkenes . Additionally, a two-step multigram synthesis of 3-benzyl-3-azabicyclo[3.1.1]heptan-6-one has been described, which allows for further selective derivatization . Other methods include the use of intramolecular photochemical [2+2]-cyclization of acetophenone enamides and a sensitized intermolecular [2+2] photocycloaddition of maleic anhydride with N-protected 3-pyrroline .
Molecular Structure Analysis
The molecular structure of 3-azabicyclo[3.1.1]heptane derivatives is characterized by a bicyclic framework that imposes conformational constraints, which can be advantageous in medicinal chemistry for the development of compounds with specific biological activities. X-ray crystal structure analyses have revealed common boat conformations for the 3-azabicyclo[3.1.0]hexane and 3-azabicyclo[4.1.0]heptane skeletons, indicating the equatorial position of substituents on the heterocycle .
Chemical Reactions Analysis
3-Azabicyclo[3.1.1]heptane derivatives undergo various chemical reactions that enable their transformation into a wide array of functionalized compounds. For instance, the obtained compounds from the [2+2]-photocycloaddition can be easily transformed into bi- and tricyclic analogues of several nitrogen-containing heterocycles . The synthesis of 7-oxo-4-thia-1-azabicyclo[3.2.0]heptane, a skeleton of penicillin-type β-lactams, showcases the versatility of these derivatives in generating complex structures .
Physical and Chemical Properties Analysis
The physical and chemical properties of 3-azabicyclo[3.1.1]heptane derivatives are influenced by their rigid bicyclic structure, which can lead to unique reactivity and biological activity. The conformational constraints imposed by the bicyclic framework are particularly useful in the design of compounds with desired pharmacokinetic and pharmacodynamic profiles. However, specific details on the physical properties such as melting points, boiling points, solubility, and stability are not provided in the abstracts .
Scientific Research Applications
Synthesis of Building Blocks for Medicinal Chemistry
3-Azabicyclo[3.1.1]heptane and its derivatives serve as key building blocks in medicinal chemistry. They are utilized in the synthesis of various compounds due to their structural uniqueness and potential biological activity. For instance, the practical synthesis of 3-oxa-6-azabicyclo[3.1.1]heptane hydrotosylate, a novel morpholine-based building block, has been reported. This compound, being achiral and possessing similar lipophilicity to morpholine, is of significant interest in the field (Walker, Eklov, & Bedore, 2012).
Photochemical Synthesis in Drug Discovery
The photochemical synthesis of substituted 3-azabicyclo[3.2.0]heptanes highlights another application in drug discovery. These compounds, synthesized using common chemicals like benzaldehyde and cinnamic acid, are attractive due to their potential as advanced building blocks in drug discovery (Denisenko et al., 2017).
Structural Analysis in Heterocyclic Chemistry
The structural characterization of 7-azabicyclo[2.2.1]heptane (7-azanorbornane) as found in epibatidine, a bridged heterocyclic nucleus, indicates its significance in understanding the structural aspects of heterocyclic chemistry. This understanding is crucial for the design of new compounds with potential pharmacological properties (Britvin & Rumyantsev, 2017).
Development of Conformationally Restricted Compounds
3-Azabicyclo[3.1.1]heptane derivatives are also pivotal in the development of conformationally restricted compounds. These compounds are essential in the design of new drugs and understanding their mode of action at a molecular level. For instance, practical syntheses of various azabicyclo[3.1.1]heptane-1-carboxylic acids have been reported, highlighting their potential in peptide engineering and peptidomimetic drug design (Radchenko, Kopylova, Grygorenko, & Komarov, 2009).
Applications in Dopaminergic Ligand Synthesis
The synthesis and evaluation of 3-azabicyclo[3.2.0]heptane derivatives as dopaminergic ligands indicate their role in neurological research. These compounds demonstrate binding affinity at dopamine receptors, which is crucial for understanding and treating various neurological conditions (Reinart-Okugbeni et al., 2012).
Future Directions
properties
IUPAC Name |
3-azabicyclo[3.1.1]heptane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11N/c1-5-2-6(1)4-7-3-5/h5-7H,1-4H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PWVHZVWNAGLZFH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC1CNC2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40599201 | |
Record name | 3-Azabicyclo[3.1.1]heptane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40599201 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
97.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Azabicyclo[3.1.1]heptane | |
CAS RN |
286-35-1 | |
Record name | 3-Azabicyclo[3.1.1]heptane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40599201 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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